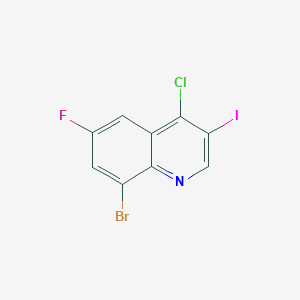

8-Bromo-4-chloro-6-fluoro-3-iodoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

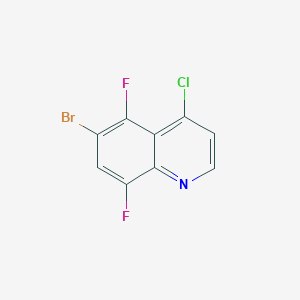

8-Bromo-4-chloro-6-fluoro-3-iodoquinoline is a chemical compound with the molecular formula C9H3BrClFIN . It belongs to the class of quinolines, which are heterocyclic compounds containing a benzene ring fused to a pyridine ring . Fluorinated quinolines, such as this compound, have been the subject of numerous studies due to their potential applications in medicine .

Molecular Structure Analysis

The molecular structure of 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline consists of a quinoline core with halogen atoms (bromine, chlorine, fluorine, and iodine) attached at the 8, 4, 6, and 3 positions, respectively .Applications De Recherche Scientifique

Halogen Exchange and Synthesis of Heterocycles

One application involves silyl-mediated halogen/halogen displacement in pyridines and other heterocycles. This process allows for the exchange of halogens, such as converting chloro to bromo or iodo compounds, which is crucial for the synthesis of complex heterocyclic structures. This method has been shown to be effective with 2- or 4-chloroquinoline, among others, indicating potential compatibility with the target compound for creating diverse quinoline derivatives (Schlosser & Cottet, 2002).

Synthesis of Biologically Active Compounds

The compound is an important intermediate for synthesizing various biologically active molecules. For instance, its manipulation through cyclization and substitution reactions has led to the synthesis of compounds like GSK2126458, highlighting its role in medicinal chemistry for creating therapeutic agents (Wang et al., 2015).

Development of Antibiotics

Additionally, the compound serves as a key building block for antibiotics. A practical route for its synthesis from 2,4-dichloro-3-fluoroquinoline with high yield demonstrates its importance in antimicrobial drug discovery. This underscores the compound's role in addressing resistance by developing novel antibiotics (Flagstad et al., 2014).

Crystal Structure Analysis

The study of crystal structures and molecular conformations further exemplifies its application in understanding the physicochemical properties of halogenated compounds. Such analyses assist in drug design by elucidating the interactions that dictate stability and reactivity (Choudhury et al., 2003).

Antimicrobial Activity

Research into novel quinoline-pyrazoline-based coumarinyl thiazole derivatives has indicated potential antimicrobial applications. These compounds, derived through condensation reactions involving chloroquinoline, have shown significant activity against various pathogens, demonstrating the compound's relevance in developing new antimicrobial agents (Ansari & Khan, 2017).

Propriétés

IUPAC Name |

8-bromo-4-chloro-6-fluoro-3-iodoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrClFIN/c10-6-2-4(12)1-5-8(11)7(13)3-14-9(5)6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQCJXJYQLWCPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)I)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrClFIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-4-chloro-6-fluoro-3-iodoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)

![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)

![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)

![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)